4-Fluoro-2-hydroxyphenylboronic acid

Protodeboronation Suzuki-Miyaura Coupling Boronic Acid Stability

This dual-functional arylboronic acid features a 4-fluoro substituent and an ortho-hydroxy group, enabling accelerated Suzuki-Miyaura transmetalation for kinase inhibitor SAR (e.g., PI3Kγ) and stable cyclic boronate formation for glycoconjugate and sensor development. Procure in ≥97% purity with full analytical documentation (NMR, HPLC) for reproducible medicinal chemistry workflows.

Molecular Formula C6H6BFO3
Molecular Weight 155.92 g/mol
CAS No. 850568-00-2
Cat. No. B1334455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-hydroxyphenylboronic acid
CAS850568-00-2
Molecular FormulaC6H6BFO3
Molecular Weight155.92 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)O)(O)O
InChIInChI=1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
InChIKeyKOFNQIAWWVBBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-hydroxyphenylboronic Acid (CAS 850568-00-2) Procurement & Technical Baseline


4-Fluoro-2-hydroxyphenylboronic acid (CAS 850568-00-2) is a difunctional arylboronic acid building block incorporating a 4-fluoro substituent and a 2-hydroxy group on the phenyl ring (C6H6BFO3, MW 155.92). Its structural motif enables participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation while the ortho-hydroxy group confers additional coordination and binding capabilities . The compound is supplied as a solid with typical purity specifications of 95-97% and is stored at 2-8°C to maintain boronic acid stability [1]. Compared to non-fluorinated phenylboronic acids, the electron-withdrawing 4-fluoro substituent modulates the electronic properties and reactivity profile of the boronic acid moiety [2].

Why 4-Fluoro-2-hydroxyphenylboronic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Simple substitution with phenylboronic acid or mono-substituted analogs (e.g., 4-fluorophenylboronic acid, 2-hydroxyphenylboronic acid) fails to replicate the dual electronic and steric profile of 4-fluoro-2-hydroxyphenylboronic acid. The 4-fluoro substituent exerts an electron-withdrawing inductive effect that influences the Lewis acidity of boron and transmetalation kinetics in cross-coupling reactions, while the 2-hydroxy group introduces intramolecular hydrogen bonding with the boronic acid moiety, altering both solution structure and protodeboronation susceptibility [1]. In 2/4-hydroxyphenylboronic acids, rapid protodeboronation under basic Suzuki-Miyaura conditions is a well-documented liability that reduces coupling efficiency unless specifically mitigated [2]. Conversely, the ortho-hydroxy group also confers diol-binding affinity that is absent in non-hydroxy analogs, enabling applications in glycoconjugate synthesis and sensor development that are simply not accessible to 4-fluorophenylboronic acid or phenylboronic acid .

Quantitative Evidence Guide: Differentiated Performance of 4-Fluoro-2-hydroxyphenylboronic Acid


Comparative Protodeboronation Liability: 2/4-Hydroxyphenylboronic Acids Exhibit Accelerated Decomposition

In the context of Suzuki-Miyaura cross-coupling, 2- and 4-hydroxyphenylboronic acids are documented to undergo rapid protodeboronation under basic reaction conditions, a degradation pathway that significantly reduces effective boronic acid concentration and compromises coupling yields [1]. This class-level instability is explicitly noted for 2/4-hydroxyphenylboronic acids as a yield-limiting factor [2]. While direct head-to-head stability data for 4-fluoro-2-hydroxyphenylboronic acid versus its non-fluorinated 2-hydroxy analog are not available in the open literature, the electron-withdrawing 4-fluoro substituent is known to influence protodeboronation rates in fluorinated arylboronic acids by modulating the electron density at the ipso-carbon [3].

Protodeboronation Suzuki-Miyaura Coupling Boronic Acid Stability

Fluorine Substituent Effects on Boronic Acid Acidity and Reactivity

The 4-fluoro substituent in 4-fluoro-2-hydroxyphenylboronic acid exerts a significant electron-withdrawing inductive effect that increases the Lewis acidity of the boron atom relative to unsubstituted phenylboronic acid. This property is well-established for fluoroarylboronic acids as a class [1]. Increased Lewis acidity enhances binding affinity toward diols and saccharides, a critical parameter in sensor and glycoconjugate applications, and also influences transmetalation kinetics in Suzuki-Miyaura coupling [2].

Lewis Acidity Fluorine Substituent Effect pKa Modulation

Differential Utility in PI3Kγ Inhibitor Scaffolds via the 4-Fluoro-2-hydroxyphenyl Motif

The 4-fluoro-2-hydroxyphenyl fragment, when incorporated into elaborated inhibitor scaffolds, yields compounds with potent and selective activity against PI3Kγ. AS-252424, which contains the 5-(4-fluoro-2-hydroxyphenyl)furan-2-ylmethylene moiety, exhibits an IC50 of 33 nM against PI3Kγ, with 28-fold selectivity over PI3Kα (IC50 = 935 nM) [1]. This demonstrates the value of the 4-fluoro-2-hydroxyphenyl substructure as a privileged motif in medicinal chemistry, particularly for achieving isoform selectivity within the PI3K family .

PI3Kγ Inhibition Kinase Inhibitor Medicinal Chemistry Scaffold

Accelerated Transmetalation in Fluorophenylboronic Acid Suzuki-Miyaura Coupling

Fluorine substitution on the phenyl ring significantly accelerates transmetalation rates in palladium-catalyzed Suzuki-Miyaura coupling. In a direct comparative study, 2-fluorophenylboronic acid reacted approximately 150 times faster than unsubstituted phenylboronic acid, and almost 4 times faster than 2-fluorophenylboronic acid's ortho-substituted analog in transmetalation [1]. While this specific study does not evaluate 4-fluoro-2-hydroxyphenylboronic acid, the class-level principle—that fluorine substitution enhances transmetalation kinetics—is established and supports the rationale for selecting fluoro-substituted boronic acids over non-fluorinated counterparts when coupling rates are a critical parameter [2].

Suzuki-Miyaura Coupling Transmetalation Kinetics Fluorophenylboronic Acid

Recommended Application Scenarios for 4-Fluoro-2-hydroxyphenylboronic Acid Based on Evidenced Differentiation


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis

4-Fluoro-2-hydroxyphenylboronic acid is optimally employed in Suzuki-Miyaura cross-coupling reactions to install the 4-fluoro-2-hydroxyphenyl motif into biaryl scaffolds, a transformation essential for constructing kinase inhibitor candidates and other pharmaceutical intermediates. The compound's 4-fluoro substituent contributes to accelerated transmetalation kinetics relative to non-fluorinated phenylboronic acids [1], while practitioners must account for the class-level protodeboronation liability of 2-hydroxyphenylboronic acids by employing appropriate catalyst systems or protective strategies [2]. This reagent is particularly suited for medicinal chemistry programs targeting PI3Kγ and related kinases, where the 4-fluoro-2-hydroxyphenyl substructure has demonstrated privileged activity and isoform selectivity [3].

Glycoconjugate and Carbohydrate-Derived Probe Synthesis

The 2-hydroxy group in 4-fluoro-2-hydroxyphenylboronic acid enables the formation of stable cyclic boronate esters with 1,2- and 1,3-diols present in carbohydrates, making it a valuable reagent for glycoconjugate synthesis and the construction of glycomimetic probes [1]. The electron-withdrawing 4-fluoro substituent enhances the Lewis acidity of the boronic acid moiety, increasing diol-binding affinity relative to unsubstituted phenylboronic acid [2]. This combination of structural features distinguishes 4-fluoro-2-hydroxyphenylboronic acid from simpler boronic acids lacking either the hydroxyl or fluorine substituent, providing a unique handle for bioconjugation and carbohydrate recognition applications.

Boronic Acid-Based Sensor Development

The enhanced Lewis acidity conferred by the 4-fluoro substituent, coupled with the diol-binding capacity of the boronic acid group, positions 4-fluoro-2-hydroxyphenylboronic acid as a candidate building block for fluorescent and electrochemical sensors targeting saccharides, including glucose [1]. Fluoro-substituted phenylboronic acids exhibit stronger binding to diol-containing analytes than their non-fluorinated counterparts, translating to improved sensor sensitivity and lower detection limits [2]. This reagent is therefore recommended for research groups developing boronic acid-based sensing platforms where maximizing binding affinity is a primary design objective.

Kinase Inhibitor Lead Optimization Programs

The 4-fluoro-2-hydroxyphenyl fragment is a validated privileged motif in kinase inhibitor medicinal chemistry, as exemplified by the PI3Kγ inhibitor AS-252424 (IC50 = 33 nM with 28-fold selectivity over PI3Kα) [1]. Procurement of 4-fluoro-2-hydroxyphenylboronic acid supports structure-activity relationship (SAR) exploration and lead optimization campaigns targeting PI3Kγ, casein kinase 2 (CK2), or other kinases amenable to inhibition by 4-fluoro-2-hydroxyphenyl-containing scaffolds. The reagent's availability in high purity (≥97%) with supporting analytical documentation (NMR, HPLC) ensures reproducible synthetic outcomes in medicinal chemistry workflows [2].

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